N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-5-oxo-5-phenylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-18(15-7-2-1-3-8-15)10-6-12-20(23)21-13-16-14-24-19-11-5-4-9-17(16)19/h1-5,7-9,11,16H,6,10,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEORCANIAPFWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CCCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to inhibit lipid peroxidation and antagonize excitatory behavior coupled with peroxidative injury . This compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Standards ()
Compounds m , n , and o listed in share a core amide structure but differ in stereochemistry and substituents. Key comparisons include:
| Feature | Target Compound | Compound m/n/o |
|---|---|---|
| Core Structure | Benzofuran-linked pentanamide | Hexanamide with phenoxyacetamido groups |
| Stereochemistry | Unspecified in evidence | Defined (e.g., 2S,4S,5S in m ) |
| Aromatic Substituents | Single phenyl group | Multiple phenyl and dimethylphenoxy groups |
| Hydrogen-Bonding Sites | Amide and ketone groups | Additional hydroxyl and tetrahydropyrimidin-1(2H)-yl groups |
Fluorescent Calcium Indicators ()
While unrelated functionally, the heterocyclic benzofuran in the target compound parallels the heterocyclic chromophores in ’s Ca²⁺ indicators. For example:
| Property | Target Compound | Ca²⁺ Indicators (e.g., "quin2" derivatives) |
|---|---|---|
| Heterocyclic Motif | Benzofuran | Stilbene-derived heterocycles |
| Fluorescence | Not reported | Up to 30× brighter than quin2 |
| Metal Selectivity | Uncharacterized | High selectivity for Ca²⁺ over Mg²⁺/Zn²⁺ |
The benzofuran’s electron-rich structure could theoretically support fluorescence, though this remains speculative without direct evidence .
Chromatographic Behavior of Amides ()
highlights the role of substituents in chromatographic separation. For instance, N-(3,5-dinitrobenzoyl)phenylalanine methyl ester exhibits distinct retention factors (α) based on end-capped vs. non-end-capped stationary phases. By analogy, the target compound’s benzofuran and phenyl groups may influence its hydrophobicity and separation efficiency, though empirical data are lacking .
Research Implications and Limitations
- Structural Advantages : The benzofuran scaffold may improve metabolic stability compared to simpler phenyl groups in m/n/o .
- Functional Uncertainties : Unlike ’s Ca²⁺ indicators, the target compound’s fluorescence and metal-binding properties are unverified.
- Chromatographic Predictions : Based on , the compound’s retention behavior could differ significantly from alanine/phenylalanine derivatives due to bulkier aromatic systems .
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 369.3695 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities, including antioxidant and neuroprotective effects.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C23H25N1O4 |
| Molecular Weight | 369.3695 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 104763-81-7 |
Antioxidant Properties
Research indicates that compounds with benzofuran structures exhibit significant antioxidant activity. For example, a study on similar benzofuran derivatives demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation in vitro. This suggests that this compound may possess comparable antioxidant properties, potentially contributing to neuroprotection and anti-inflammatory effects .
Neuroprotective Effects
In preclinical studies, benzofuran derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. One study highlighted that related compounds could protect against head injuries in animal models by mitigating oxidative damage . This neuroprotective potential positions this compound as a candidate for further investigation in neurodegenerative diseases.
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives are also noteworthy. Compounds similar to N-(2,3-dihydro-benzofuran) have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several case studies have explored the biological effects of related compounds. A notable example involved the administration of a benzofuran derivative in a model of traumatic brain injury, where it was found to significantly reduce neuronal loss and improve functional recovery . These findings suggest that this compound might exhibit similar therapeutic effects.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide, and how can purity be optimized?
- Methodology :
- Step 1 : Start with functionalizing the 2,3-dihydro-1-benzofuran core. highlights benzofuran derivatives synthesized via Pd-catalyzed coupling or nucleophilic substitution, which could be adapted for introducing the methylamine group at the 3-position .
- Step 2 : Couple the benzofuran intermediate with 5-oxo-5-phenylpentanoic acid. describes a palladium-catalyzed reaction for similar ketone-containing structures, suggesting Pd(hfacac)₂ as a catalyst under inert conditions (e.g., N₂ atmosphere) .
- Purification : Use column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How should researchers handle discrepancies in reported solubility profiles of structurally similar benzofuran derivatives?
- Analysis : Contradictions may arise from solvent polarity, temperature, or crystallinity. For example:
- notes limited solubility data for benzimidazole analogs in aqueous systems, while uses acetonitrile and THF for similar ketones .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 5-oxopentanamide moiety in nucleophilic or electrophilic reactions?
- Experimental Design :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates of the ketone group with nucleophiles (e.g., hydrazines) in varying solvents (polar aprotic vs. protic).
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density at the carbonyl carbon. Compare with ’s nitrophenyl derivatives, where electron-withdrawing groups enhance electrophilicity .
- Data Interpretation : Correlate computational results with experimental kinetic data to identify rate-limiting steps.
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?
- Methodology :
- Analog Synthesis : Modify the benzofuran ring (e.g., halogenation, methylation) or the phenyl group in the pentanamide chain. demonstrates SAR for anti-hyperlipidemic activity in benzoylphenyl derivatives, emphasizing substituent effects on potency .
- In Vitro Testing : Use enzyme inhibition assays (e.g., fluorescence-based) targeting relevant pathways. For example, ’s pyrrole derivatives were evaluated via receptor-binding studies, which could be adapted .
- Advanced Analysis : Apply QSAR models using descriptors like logP, polar surface area, and steric parameters. Cross-reference with ’s functional group interactions .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
- Exposure Limits : While specific data are absent, adhere to GBZ 2.1-2007 standards for analogous aromatic amines (PC-TWA: 0.5 mg/m³) .
- First Aid : In case of skin contact, wash with 10% NaOH solution (per ’s handling of nitro compounds) . Use nitrile gloves and fume hoods during synthesis.
- Waste Disposal : Follow protocols for amide-containing waste, incinerating at >1,000°C to avoid toxic byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
